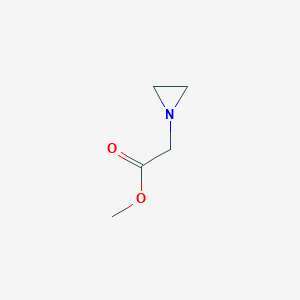

1-(Carbomethoxymethyl)aziridine

Descripción general

Descripción

1-(Carbomethoxymethyl)aziridine is a cyclic organic compound that contains an aziridine ring and a carbomethoxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Carbomethoxymethyl)aziridine can be synthesized through several methods. One common approach involves the coupling of amines and alkenes via an electrogenerated dication . This method utilizes primary amines under basic conditions to transform alkenes into aziridines. Another method involves the aziridination of olefins using N-tosyliminophenyliodinane (PhI=NTs) promoted by a combination of I2 and tetrabutylammonium iodide (TBAI) .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of haloamines and amino alcohols . This process typically requires high temperatures and oxide catalysts to effect the dehydration of aminoethanol.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Carbomethoxymethyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions . These reactions are significant in the synthesis of nitrogen-containing biologically active molecules. The aziridine ring can be activated with protic or Lewis acids, leading to the formation of corresponding aziridinium ions that react with nucleophiles .

Common Reagents and Conditions: Common reagents used in these reactions include benzoyl fluoride, HFIP (1,1,1,3,3,3-hexafluoroisopropanol), and various Lewis acids . The reaction conditions often involve the use of solvents like tert-butyl methyl ether (TBME) and catalysts such as (salen)Co(III) .

Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of various biologically and pharmaceutically important drugs.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-(Carbomethoxymethyl)aziridine serves as an important building block in organic synthesis. Its high strain energy due to the aziridine ring makes it a versatile intermediate in the preparation of more complex molecules.

Key Applications:

- Synthesis of Polyamines: This compound can be utilized in the anionic and cationic ring-opening polymerization processes to produce polyamines, which are essential in various chemical applications.

- Aziridinium Ions: The generation of aziridinium ions from this compound allows for the synthesis of nitrogen-containing compounds, including natural products and pharmaceuticals .

Biological Applications

The biological significance of this compound is notable, particularly in the development of therapeutic agents.

Anticancer Activity:

- Research indicates that aziridine derivatives exhibit significant anticancer properties, making them potential candidates for chemotherapeutic development. For instance, studies have shown that aziridine-containing compounds can inhibit cancer cell proliferation and induce apoptosis .

Antibacterial and Antimicrobial Properties:

- Compounds derived from this compound have demonstrated antibacterial and antimicrobial activities, suggesting their utility in developing new antibiotics or antiseptics .

Industrial Applications

In industrial settings, this compound is employed for its favorable properties in coating formulations.

Crosslinking Agent:

- This compound is used as a crosslinker in water-based coatings, enhancing the chemical and mechanical resistance of these systems. Its application improves adhesion properties, making it valuable in the production of durable coatings.

Table 1: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Chemical Synthesis | Building block for polyamines | |

| Biological Research | Anticancer agents | |

| Antibacterial agents | ||

| Industrial Coatings | Crosslinkers for water-based coatings |

Case Study: Anticancer Evaluation

A study conducted on various aziridine derivatives highlighted the efficacy of this compound in inhibiting specific cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Findings:

Mecanismo De Acción

The mechanism of action of 1-(Carbomethoxymethyl)aziridine involves the ring-opening of the aziridine moiety, which is highly strained and reactive . This ring-opening reaction can be catalyzed by protic or Lewis acids, leading to the formation of aziridinium ions . These ions can then react with nucleophiles, resulting in the formation of various biologically active molecules. The presence of the aziridine ring is essential for the compound’s anticancer, antibacterial, and antimicrobial activities .

Comparación Con Compuestos Similares

1-(Carbomethoxymethyl)aziridine can be compared with other aziridine derivatives, such as aziridine-2-carboxylic acid derivatives . These compounds share similar structural features but differ in their reactivity and applications. For example, aziridine-2-carboxylic acid derivatives are used as PDIA1 inhibitors and have immunomodulatory anticancer properties . Another similar compound is azetidine, which has a four-membered ring structure and is used in the synthesis of polyamines . The unique three-membered ring structure of this compound imparts distinct reactivity and biological activities compared to these similar compounds.

Propiedades

IUPAC Name |

methyl 2-(aziridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-6-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCXRUKYXADUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163721 | |

| Record name | 1-Aziridineacetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14745-52-9 | |

| Record name | 1-Aziridineacetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridineacetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.